molecular formula C11H14N2O3 B291912 N-{2-nitrophenyl}pentanamide

N-{2-nitrophenyl}pentanamide

Cat. No.: B291912
M. Wt: 222.24 g/mol
InChI Key: KIDROIRZVOUZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Nitrophenyl)Pentanamide is an arylpentanamide derivative characterized by a pentanamide backbone linked to a 2-nitrophenyl substituent. The 2-nitro group introduces strong electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding compared to derivatives with electron-donating groups (e.g., methoxy) .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(2-nitrophenyl)pentanamide

InChI

InChI=1S/C11H14N2O3/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14)

InChI Key

KIDROIRZVOUZJO-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Anthelmintic Activity: Comparison with N-(4-Methoxyphenyl)Pentanamide

N-(4-Methoxyphenyl)Pentanamide (N4MP), a simplified derivative of albendazole, demonstrates potent anthelmintic activity against Toxocara canis larvae (L3) with reduced cytotoxicity. Key findings include:

  • 30–50% for albendazole) .
  • Drug-Likeness : N4MP adheres to Lipinski’s Rule of Five, with a topological polar surface area (TPSA) of 46.3 Ų, logP of 2.7, and high gastrointestinal absorption, favoring oral administration .
  • Synthetic Accessibility: N4MP requires simpler synthesis (using 4-anisidine and pentanoic acid) compared to albendazole, which has a 2-fold higher synthetic complexity score .

The electron-withdrawing nitro group could also enhance metabolic degradation, a common issue with nitroaromatics .

Antitubercular Activity: Comparison with Sulfonamide Derivatives

Sulfonamide-functionalized pentanamides, such as N4-Valeroylsulfamerazine and N4-Valeroylsulfathiazole, exhibit antitubercular properties. Key

Compound Yield (%) Melting Point (°C) Key Functional Groups
N4-Valeroylsulfathiazole 96 220–221 Thiazole, SO₂NH
N4-Valeroylsulfamerazine 34 Not reported Pyrimidine, SO₂NH
N-(2-Nitrophenyl)Pentanamide Nitrophenyl, CONH

Dopamine Receptor Targeting: Piperazine-Functionalized Analogs

Piperazine-linked pentanamides, such as 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d), target dopamine D3 receptors. These compounds prioritize CNS penetration, with logP values ~3.5 and TPSA >80 Ų. N-(2-Nitrophenyl)Pentanamide’s nitro group likely reduces BBB permeability due to increased polarity, making it less suitable for neurotherapeutic applications .

Toxicity and Metabolic Stability

  • Nitroaromatics: Nitro groups are often associated with mutagenic risks due to nitroso metabolite formation.

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